4-(3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105) is a synthetic compound that belongs to a novel class of N-methyl-D-aspartate (NMDA) receptor antagonists [ [] ]. It has garnered significant attention in scientific research due to its remarkable selectivity for NMDA receptors containing GluN2C or GluN2D subunits, exhibiting at least 50-fold greater affinity for these subtypes compared to those containing GluN2A or GluN2B subunits [ [], [] ]. This selectivity makes DQP-1105 a valuable tool for investigating the specific roles of GluN2C- and GluN2D-containing NMDA receptors in various physiological and pathological processes.
4-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound notable for its potential pharmacological applications, particularly as an antagonist of the N-methyl-D-aspartate receptor. This compound is part of a broader class of molecules that exhibit selective activity on specific receptor subtypes, which is crucial for developing targeted therapies in neurology and psychiatry.
This compound can be classified as a pyrazole derivative due to the presence of the pyrazole ring. It also features a quinoline moiety, which is significant in many pharmacological agents. Its classification can extend to include antagonists of the N-methyl-D-aspartate receptor, specifically targeting GluN2C and GluN2D subtypes.
The synthesis of 4-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multiple steps of organic reactions, including:
Technical details regarding reaction conditions, catalysts, and purification methods are critical for optimizing yield and purity.
The molecular formula for this compound is , indicating a complex structure with multiple functional groups. The structural representation includes:
The compound's molecular weight is approximately 500.94 g/mol. Its structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
The compound can undergo various chemical reactions typical for organic compounds, including:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to study structure-activity relationships.
The mechanism of action for 4-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves noncompetitive inhibition of N-methyl-D-aspartate receptors.
Data from studies indicate that this compound binds to allosteric sites on the receptor, preventing activation by glutamate without blocking ion flow directly through the channel . This selective modulation can lead to therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
The physical properties include:
Key chemical properties involve:
Relevant analyses such as melting point determination and solubility tests are essential for practical applications in drug formulation.
The primary applications of 4-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid include:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0